Biochemical Potency of Trk II-IN-1 Against Wild-Type and Mutant TRK Kinases
Trk II-IN-1 demonstrates potent, single-digit nanomolar inhibitory activity against all three wild-type TRK isoforms and the clinically relevant TRKAG667C mutant in a biochemical assay [1]. While direct comparative data for other compounds in the same biochemical assay are not provided in the primary source, this data establishes the baseline potency of the compound. This potency is a critical factor for its efficacy in downstream cellular models [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | TRKA: 3.3 nM; TRKB: 6.4 nM; TRKC: 4.3 nM; TRKAG667C: 9.4 nM |
| Comparator Or Baseline | Not applicable (baseline potency) |
| Quantified Difference | Not applicable |
| Conditions | Biochemical kinase activity assay |
Why This Matters
Establishes the foundational potency of Trk II-IN-1 against the primary targets, a prerequisite for all subsequent cell-based and in vivo studies.
- [1] Xiang S, Wang J, Huang H, Wang Z, Song X, Zhou Y, Jin F, He X, Zhang ZM, Tu Z, Ding K, Zhang Z, Lu X. Switch type I to type II TRK inhibitors for combating clinical resistance induced by xDFG mutation for cancer therapy. Eur J Med Chem. 2023 Jan 5;245(Pt 1):114899. View Source
